11-Chloro-3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one
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Overview
Description
11-Chloro-3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chloro group, a methoxyphenethyl group, and a tetrahydrocyclopenta[3,4]chromeno[8,7-E][1,3]oxazin ring system. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 11-Chloro-3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product.
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Synthetic Routes
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Industrial Production Methods
- Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
11-Chloro-3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation
- The compound can undergo oxidation reactions, where the chloro group or the methoxyphenethyl group may be oxidized to form corresponding oxides or hydroxides.
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Reduction
- Reduction reactions may involve the reduction of the oxazin ring or the chloro group to form amines or other reduced derivatives.
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Substitution
- Substitution reactions can occur at the chloro group, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
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Common Reagents and Conditions
- Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
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Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
11-Chloro-3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one has several scientific research applications:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 11-Chloro-3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
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Pathways Involved
- It may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways.
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Effects
- The specific effects depend on the molecular targets and pathways involved, which may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
11-Chloro-3-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The presence of the methoxyphenethyl group and the specific ring system in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H22ClNO4 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
8-chloro-4-[2-(4-methoxyphenyl)ethyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H22ClNO4/c1-27-15-7-5-14(6-8-15)9-10-25-12-19-21-18(11-20(24)22(19)28-13-25)16-3-2-4-17(16)23(26)29-21/h5-8,11H,2-4,9-10,12-13H2,1H3 |
InChI Key |
JIZWDOVQWARSSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCC5)C(=O)O4 |
Origin of Product |
United States |
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